

A Comprehensive Technical Guide to the Physicochemical Properties of Vescalagin

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Compound of Interest

Compound Name: *Vescalagin*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of **Vescalagin**, a complex C-glycosidic ellagitannin. It includes quantitative data, detailed experimental protocols, and visualizations of its biological pathways and analytical workflows to support research and development activities.

Core Physicochemical Properties

Vescalagin is a hydrolyzable tannin found predominantly in oak and chestnut wood.^[1] It is a diastereoisomer of castalagin and is known for its significant antioxidant and biological activities.^{[2][3][4][5]}

Table 1: General Physicochemical Properties of **Vescalagin**

Property	Value	References
Molecular Formula	C41H26O26	[1] [6] [7]
Molecular Weight	934.6 g/mol	[1] [6] [7]
Exact Mass	934.0712	[1]
Appearance	White-yellowish solid powder	[1] [7]
Melting Point	200 °C	[1] [6]
Solubility	Soluble in DMSO, methanol, and water. [1] [5] [7] Described as extremely soluble in water. [3] [4]	[1] [3] [4] [5] [7]
Purity	Typically >98%	[1]
Storage Conditions	Dry, dark, and at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).	[1]

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and quantification of **Vescalagin**.

Table 2: Key Spectroscopic Data for **Vescalagin**

Technique	Ion/Signal	Observed m/z or Shift	References
Electrospray Ionization Mass Spectrometry (ESI-MS)	$[M+H]^+$ (protonated ion)	935	[1]
	$[M+Na]^+$ (sodium adduct)	957	[1]
	$[M+K]^+$ (potassium adduct)	973	[1]
	$[M-H]^-$ (deprotonated ion)	933.064	[8]
MALDI-TOF Mass Spectrometry	$[M+Na]^+$ (predominant ion)	957 (calculated)	[1]
Nuclear Magnetic Resonance (NMR)	1H and ^{13}C NMR	Used for complete structural determination and stereochemical revision.	[9] [10]

High-resolution mass spectrometry has been employed to confirm the exact molecular formula of **Vescalagin**.[\[1\]](#) Furthermore, extensive 1D and 2D NMR studies have been instrumental in its structural determination.[\[9\]](#) Computational DFT calculations of its NMR spectra were used to revise the stereochemistry of its triphenol moiety.[\[10\]](#)

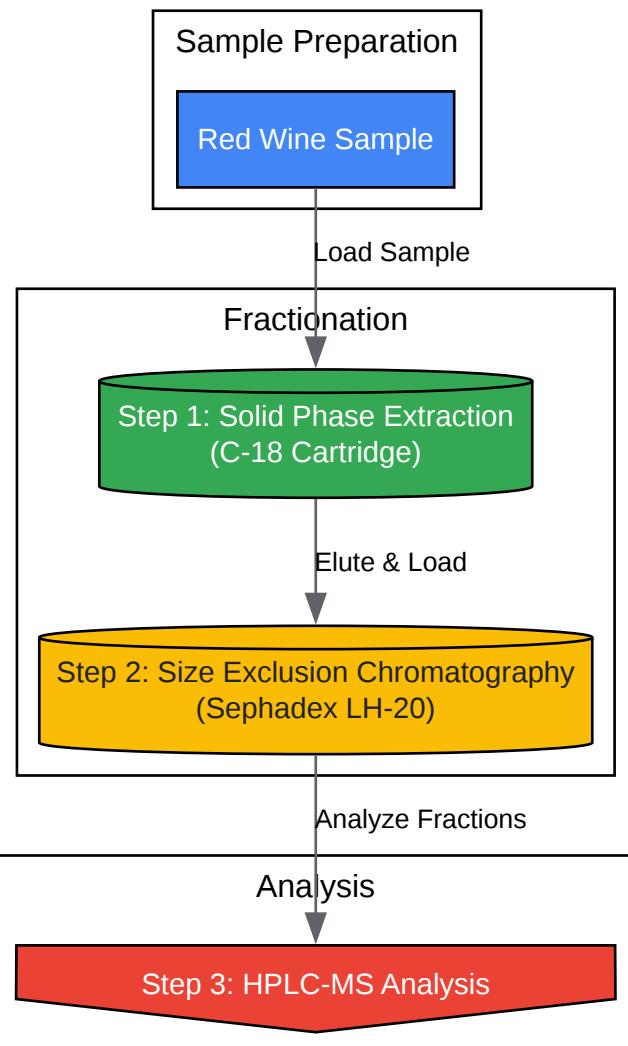
Experimental Protocols

Detailed methodologies are essential for the accurate isolation, identification, and quantification of **Vescalagin**.

A method for the detection and identification of oak ellagitannins, including **Vescalagin**, from red wine has been developed.[\[11\]](#) This protocol is crucial for studying the contribution of wood compounds to wine chemistry.

- Step 1: Solid Phase Extraction (SPE)
 - Stationary Phase: C-18 Sep-Pak cartridges.
 - Procedure: Wine samples are passed through the C-18 cartridge to retain polyphenolic compounds, including **Vescalagin**, while separating them from more polar matrix components like sugars and organic acids.
 - Elution: The retained compounds are eluted with a suitable organic solvent (e.g., methanol).
- Step 2: Size Exclusion Chromatography (SEC)
 - Stationary Phase: Hand-packed Sephadex LH-20 minicolumns.
 - Procedure: The eluate from the SPE step is applied to the SEC column. This step separates compounds based on their molecular size, effectively isolating the larger ellagitannins like **Vescalagin** from smaller phenolic molecules.[\[11\]](#)
- Step 3: Analysis
 - The fractions collected from SEC are analyzed by HPLC-MS to identify and quantify **Vescalagin**.[\[11\]](#)

Workflow for Vescalagin Extraction from Wine

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Caption: Experimental workflow for the extraction and analysis of **Vescalagin**.

A highly sensitive and accurate method for quantifying **Vescalagin** in red wine utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Multiple Reaction Monitoring (MRM) mode.[12]

- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

- Sample Preparation: May involve the extraction protocol described above or a simpler dilute-and-shoot approach depending on the sample matrix.
- Chromatography: Reverse-phase HPLC is typically used to separate **Vescalagin** from other wine components.
- Mass Spectrometry (MRM):
 - The precursor ion (e.g., $[M-H]^-$ at m/z 933.1) is selected in the first quadrupole.
 - The precursor ion is fragmented in the collision cell.
 - Specific product ions are monitored in the third quadrupole. This high specificity allows for accurate quantification even in complex matrices.
- Calibration: Matrix-matched calibration curves are used to ensure accuracy by accounting for matrix effects.[\[12\]](#)

Biological Activity and Signaling Pathways

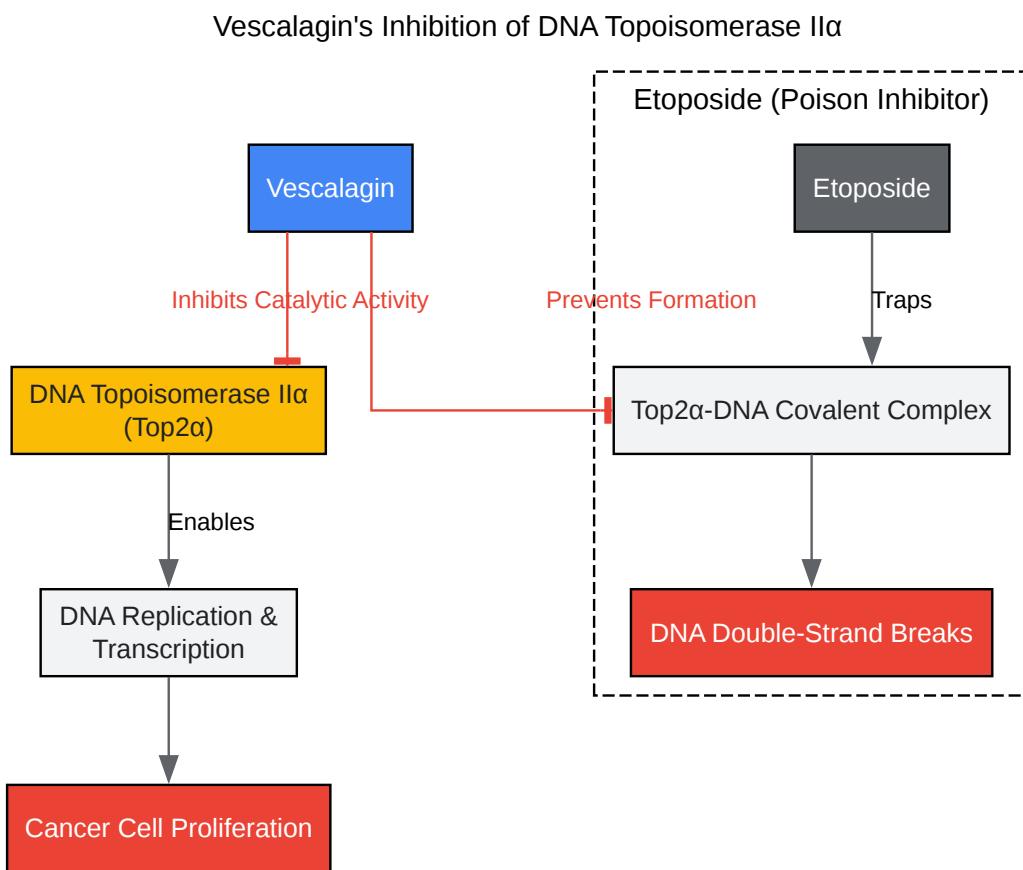
Vescalagin exhibits a range of biological activities by modulating specific cellular signaling pathways.

Vescalagin acts as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II (Top2 α), a key enzyme in DNA replication and a target for anticancer drugs. [\[13\]](#) Unlike poison inhibitors (e.g., etoposide) that trap the Top2-DNA covalent complex, **Vescalagin** is a catalytic inhibitor.

This mechanism involves:

- Binding: **Vescalagin** binds to the Top2 α enzyme.
- Inhibition of Catalytic Activity: It inhibits the decatenation activity of the enzyme without inducing DNA double-strand breaks.[\[13\]](#)
- Prevention of Covalent Complex Formation: **Vescalagin** can prevent the formation of Top2 α -DNA covalent complexes that are induced by other agents like etoposide.[\[13\]](#)

The preferential inhibition of the Top2 α isoform over Top2 β is significant, as Top2 β inhibition is often associated with the cardiotoxicity and secondary malignancies linked to some chemotherapeutic agents.[13]



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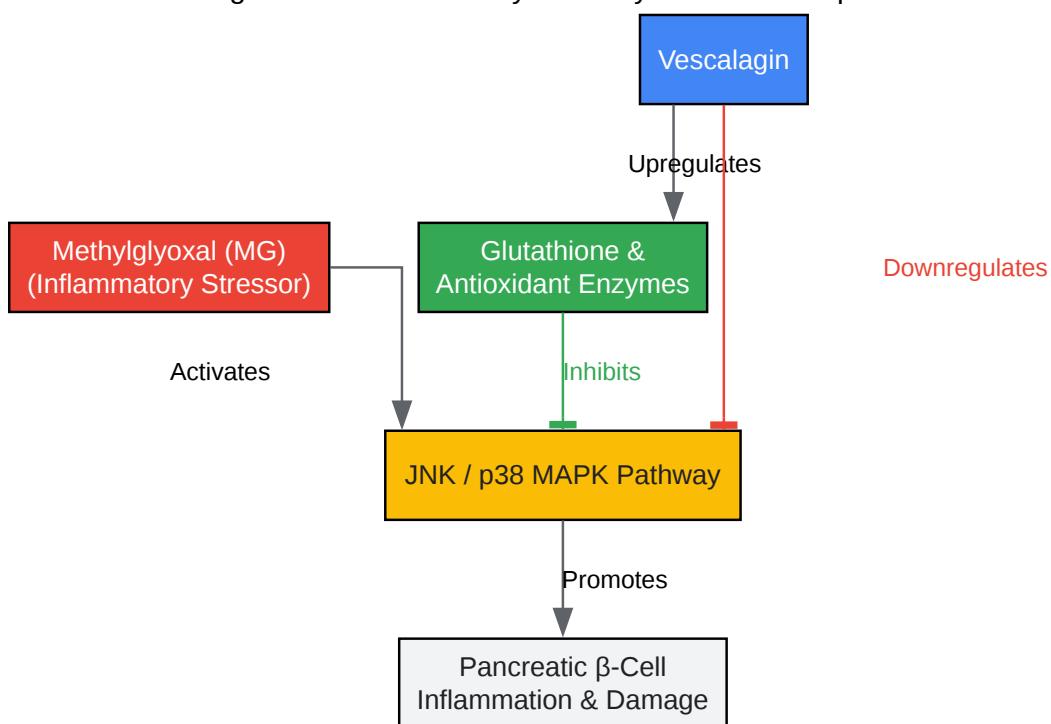
Caption: **Vescalagin**'s mechanism as a catalytic inhibitor of Top2 α .

Vescalagin has demonstrated protective effects against methylglyoxal (MG)-induced inflammation and damage in pancreatic β -cells.[14] This is relevant for research into diabetic complications.

The proposed pathway includes:

- Upregulation of Antioxidant Defense: **Vescalagin** elevates the levels of glutathione (GSH) and antioxidant enzymes.
- Downregulation of Stress-Activated Kinases: It subsequently downregulates the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[14]
- Protection of β -Cells: This reduction in inflammatory signaling protects pancreatic β -cells from damage.

Vescalagin's Anti-inflammatory Pathway in Pancreatic β -Cells



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Caption: Protective mechanism of **Vescalagin** in pancreatic β -cells.

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